molecular formula C19H18Cl2N6O B2515838 N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-41-4

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2515838
CAS No.: 898648-41-4
M. Wt: 417.29
InChI Key: CAYGNNPGGNJXGA-UHFFFAOYSA-N
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Description

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a triazine ring substituted with two 3-chlorophenyl groups and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a morpholine group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its activity.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield amines and carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its activity and applications.

    N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both 3-chlorophenyl and morpholino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYGNNPGGNJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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